molecular formula C9H14N2O2S B14911828 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide

2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide

Cat. No.: B14911828
M. Wt: 214.29 g/mol
InChI Key: VQCDVBFUTQPZQB-UHFFFAOYSA-N
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Description

2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide is a small molecule featuring a 3,5-dimethylisoxazole core linked to an N-methylacetamide group via a methylthio bridge. Its synthesis involves coupling 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)acetic acid with secondary amines under dichloromethane (CH₂Cl₂) conditions, as outlined in medicinal chemistry studies .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-methylacetamide

InChI

InChI=1S/C9H14N2O2S/c1-6-8(7(2)13-11-6)4-14-5-9(12)10-3/h4-5H2,1-3H3,(H,10,12)

InChI Key

VQCDVBFUTQPZQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CSCC(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide typically involves the reaction of 3,5-dimethylisoxazole with a suitable thiol reagent to form the thioether linkage. This intermediate is then reacted with N-methylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the isoxazole ring or the thioether linkage.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified isoxazole derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The isoxazole ring and thioether linkage may interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of heterocyclic thioether derivatives, which are explored for anticancer, antiviral, and antiplatelet activities. Key structural analogs include:

Compound ID Core Structure Substituents Therapeutic Indication
Target Compound 3,5-Dimethylisoxazole Methylthio, N-methylacetamide Androgen receptor antagonism (e.g., prostate cancer)
Compound 15 () 5-Methyl-1,2,4-oxadiazole Benzamide, methylphenylamino-propyl Cancer, viral infections, thrombosis
Compound 25 () 3-Methyl-5-isoxazole Benzamide, 4-nitrophenylamino-ethyl Cancer, viral infections
Compound 35 () 3,5-Dimethyl-4-isoxazole Pyridinecarboxamide, cyano-fluorophenylamino-ethyl Cancer, viral infections
Compound 40 () 2-Methyl-4-thiazole Benzamide, 2-nitrophenylamino-ethyl Cancer, viral infections

Key Structural Differences and Implications

Heterocyclic Core: The target compound’s 3,5-dimethylisoxazole core offers moderate electron-withdrawing effects and steric bulk, which may influence receptor binding . Oxadiazole (Compound 15) and thiazole (Compound 40) cores alter electronic properties and metabolic stability.

Substituent Effects: Nitro groups (e.g., in Compound 25 and 40) may enhance binding affinity through polar interactions but reduce solubility . Cyanophenyl (Compound 35) and fluorophenyl groups (Compound 35) can improve selectivity for enzymes or receptors via halogen bonding .

Pharmacological and Therapeutic Considerations

  • Androgen Receptor Antagonism : The target compound’s activity is likely driven by its isoxazole-thioether scaffold, which mimics steroidal structures but with reduced off-target effects compared to benzamide derivatives .
  • Anticancer Potential: Compounds with nitro or cyano substituents (e.g., Compounds 25, 35) may exhibit stronger cytotoxicity but higher metabolic liability .
  • Metabolic Stability : The dimethylisoxazole core in the target compound may confer better stability than oxadiazole or thiazole analogs, which are prone to oxidative metabolism .

Biological Activity

2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C₉H₁₃N₃OS
  • Molecular Weight : 199.29 g/mol
  • CAS Number : Not specified in the search results, but can be derived from the molecular structure.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylisoxazole with appropriate thio and acetamide derivatives. While specific synthetic routes were not detailed in the search results, similar compounds have been synthesized using methodologies that include nucleophilic substitution and coupling reactions.

Antimicrobial Activity

Research has indicated that compounds containing isoxazole moieties exhibit antimicrobial properties. For instance, studies on related compounds suggest that the presence of the isoxazole ring enhances activity against various bacterial strains. The thioether linkage in this compound may contribute to its potency by affecting membrane permeability or enzyme inhibition in microbial cells .

Antioxidant Properties

The antioxidant capacity of isoxazole derivatives has been explored in several studies. The presence of electron-donating groups such as methyl may enhance radical scavenging activity. Preliminary assays have shown that compounds with similar structures can effectively neutralize free radicals, suggesting potential applications in oxidative stress-related conditions .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of isoxazole exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications on biological efficacy .
  • Antioxidant Activity Assessment : In another investigation focusing on related thioether compounds, it was found that these molecules could significantly reduce oxidative stress markers in vitro, indicating their potential as therapeutic agents against oxidative damage .

Research Findings Summary

Activity Findings
AntimicrobialEffective against various bacterial strains; structure-dependent activity
AntioxidantSignificant radical scavenging activity; potential for oxidative stress therapy

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